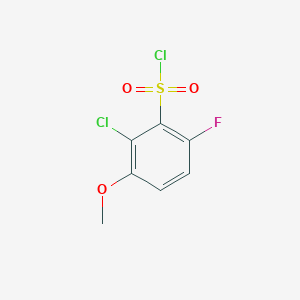

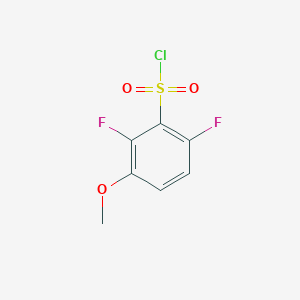

2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride

Overview

Description

2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H5Cl2FO3S and its molecular weight is 259.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediate Use in Pesticides

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a derivative of the compound , is utilized in synthesizing a key intermediate for pesticide preparation, especially in herbicides like j7uthiacet-methyL. This synthesis process involves various steps, including chlorosulfonation, the Schiemann reaction, and nitration, highlighting its use in complex organic syntheses (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005).

Synthesis of Isomeric Fluoronitrobenzene-sulfonyl Chlorides

Another study describes the synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides, demonstrating the compound's versatility in producing different chemical structures. These compounds are prepared through a two-step process, starting from difluoronitrobenzenes, showcasing their potential in creating diverse chemical entities (Sergey Zhersh, O. Lukin, V. Matvienko, & A. Tolmachev, 2010).

Activation of Hydroxyl Groups in Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, a closely related compound, is found to be an excellent agent for activating hydroxyl groups in various solid supports like polystyrene microspheres, Sepharose beads, or cellulose rods. This property is crucial for covalently attaching biologicals, such as enzymes and antibodies, to solid phases, indicating its significance in biotechnological applications (Y. A. Chang, A. Gee, A. Smith, & W. Lake, 1992).

Role in SNAr Reaction and Charge Control

The reactions of related compounds, like 3-fluoro-4-chloronitrobenzene, with various nucleophiles demonstrate the significance of the SNAr (nucleophilic aromatic substitution) reaction mechanism. These studies provide insights into how different substituents, including fluorine, influence the reactivity and selectivity of these reactions, which is valuable for developing new synthetic methods (M. Cervera, J. Marquet, & Xavier Martin, 1996).

Application in Atom Transfer Radical Addition Reactions

Fluoroalkylsulfonyl chlorides, which share a similar structure, are used as a source of fluorinated radicals in atom transfer radical addition (ATRA) processes. These reactions are crucial for adding fluoroalkyl groups to electron-deficient alkenes, demonstrating the compound's role in developing novel chemical functionalities (Xiaojun Tang & W. R. Dolbier, 2015).

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO3S/c1-13-5-3-2-4(10)7(6(5)8)14(9,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXRMUXMHAWJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-6,7,8,9-tetrahydro-5H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B1446702.png)

![2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile](/img/structure/B1446706.png)